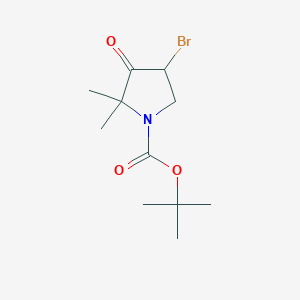
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide, also known as DBBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBBF is a benzothiazole derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
- Antitumor Benzothiazoles : Research on benzothiazole derivatives, such as 2-(4-aminophenyl)benzothiazoles, has shown potent and selective antitumor properties. These compounds are highlighted for their ability to selectively inhibit cancer cell lines, including breast, lung, and colon cancer cells, without significantly affecting non-malignant cells. The modifications on the benzothiazole nucleus, including fluorine substitution, have been focused on overcoming metabolic inactivation and enhancing antitumor activity (Mortimer et al., 2006; Hutchinson et al., 2002).
Antimicrobial Activity
- Antimicrobial Applications : Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated promising activity against a range of microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms has been noted to enhance antimicrobial efficacy in certain structures (Desai et al., 2013; Anuse et al., 2019).
Synthetic Methodologies
- Synthetic Approaches : The synthesis of fluorobenzamide derivatives, including methods for introducing fluorine and other substituents into the benzamide and benzothiazole scaffolds, has been a focus of research. These synthetic strategies are crucial for the development of novel compounds with potential therapeutic applications. Studies have detailed methodologies for achieving high yields and specific substitution patterns, which are integral to exploring the chemical space around these motifs (Xu et al., 2013; Křupková et al., 2013).
Molecular Docking and Photovoltaic Efficiency
- Molecular Docking and Solar Cell Applications : Some studies have extended beyond the pharmacological scope to investigate the potential of benzothiazole derivatives in other fields, such as their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies of these compounds have provided insights into their interactions with biological targets, offering a foundation for designing more effective therapeutic agents and exploring their use in renewable energy applications (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-10-12(11(8)16)18-14(21-10)19-13(20)7-3-1-2-4-9(7)17/h1-6H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQVCKNCHDGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid](/img/no-structure.png)
![3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2976730.png)
![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2976732.png)



![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)



methanone](/img/structure/B2976749.png)
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)